(R)-Bromoenol lactone can be synthesized from natural precursors, particularly sugars such as D-ribose, through bromination reactions. It belongs to the broader class of bromoenol lactones, which have garnered attention for their biological activities and potential therapeutic applications. The compound is cataloged under the Chemical Abstracts Service number 478288-90-3 and is commercially available from various suppliers, including Sigma-Aldrich and Cayman Chemical .
The synthesis of (R)-Bromoenol lactone typically involves the bromination of D-ribonolactone using brominating agents like hydrogen bromide in acetic acid. This reaction can yield several isomeric products, which can be further purified through high-performance liquid chromatography.
A notable synthetic route includes:
(R)-Bromoenol lactone features a five-membered lactone ring with a bromine atom substituent. Its molecular formula is C₅H₇BrO₂, and it has a molar mass of approximately 195.01 g/mol. The structural representation highlights the stereochemical configuration at the chiral center, which is crucial for its biological activity.
(R)-Bromoenol lactone participates in various chemical reactions primarily due to its electrophilic nature. It acts as an inhibitor for calcium-independent phospholipase A2 enzymes, impacting lipid metabolism pathways.
Key reactions include:
The mechanism by which (R)-Bromoenol lactone inhibits calcium-independent phospholipase A2 gamma involves covalent modification of the enzyme's active site. Upon binding:
Research indicates that (R)-Bromoenol lactone exhibits selective inhibition with a potency that varies across different phospholipase A2 isoforms .
(R)-Bromoenol lactone exhibits several notable physical properties:
Chemical properties include:
(R)-Bromoenol lactone has significant applications in biomedical research:
(R)-Bromoenol lactone ((R)-BEL; C₁₆H₁₃BrO₂; MW 317.18 g/mol) is a chiral, electrophilic lactone featuring a brominated enol ether moiety critical for its biological activity. Its structure includes a naphthalene ring tethered to a δ-lactone ring with a trans-β-bromovinyl substituent. The stereocenter at the C3 position of the lactone ring confers enantioselectivity, as the (R)-enantiomer demonstrates distinct inhibitory profiles compared to the (S)-enantiomer. The E-configuration of the bromoalkene enables nucleophilic attack by catalytic residues of target enzymes, forming covalent adducts [1] [9] [10].
Table 1: Key Structural Features of (R)-Bromoenol Lactone
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₃BrO₂ |
Molecular Weight | 317.18 g/mol |
CAS Number | 478288-90-3 |
Stereochemistry | (R) configuration at C3 lactone ring |
Bromoalkene Geometry | E (trans) configuration |
Key Functional Groups | δ-Lactone, β-bromovinyl ether, naphthyl group |
(R)-BEL acts as a mechanism-based (suicide) inhibitor. The bromoenol moiety undergoes nucleophilic attack by a cysteine residue within the active site of target enzymes (e.g., iPLA2γ), resulting in ring opening and alkylation of the thiol group. This covalent modification irreversibly inactivates the enzyme. Kinetic studies confirm time-dependent, irreversible inhibition, characterized by high affinity (low µM Kᵢ) and covalent adduct formation validated through mass spectrometry [1] [4] [8]. The process follows saturation kinetics, with parameters kᵢₙₐcₜ (inactivation rate) and Kᵢ (inhibitor affinity) defining its potency [8].
(R)-BEL exhibits marked isoform selectivity within the iPLA2 family. It potently inhibits iPLA2γ (Group VIA phospholipase A2) with an IC₅₀ of ~0.6 µM against human recombinant enzyme, while showing minimal activity against iPLA2β (Group VIB) at concentrations ≤10 µM. This contrasts sharply with (S)-BEL, which preferentially targets iPLA2β. Structural differences in the catalytic gorge between iPLA2 isoforms underlie this enantiomeric divergence. Inhibition of iPLA2γ disrupts phospholipid remodeling and cardiolipin hydrolysis in mitochondria, impacting cellular bioenergetics [1] [3] [6].
Table 2: Selectivity of (R)-BEL for iPLA2 Isoforms
iPLA2 Isoform | Alternative Name | (R)-BEL IC₅₀ | Primary Cellular Role |
---|---|---|---|
iPLA2γ | Group VIA-2 | 0.6 µM | Mitochondrial phospholipid remodeling |
iPLA2β | Group VIB | >20–30 µM | Phospholipid hydrolysis, signaling |
Beyond iPLA2γ, (R)-BEL inhibits magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) with an IC₅₀ of ~8 µM in cellular assays (e.g., P388D1 macrophages). PAP-1 catalyzes the conversion of phosphatidic acid (PA) to diacylglycerol (DAG), a critical step in triglyceride (TAG) and phospholipid biosynthesis. (R)-BEL treatment blocks de novo incorporation of fatty acids (e.g., arachidonate) into TAG and phosphatidylcholine, confirming PAP-1 inhibition. This off-target effect complicates the interpretation of cellular phenotypes, as PAP-1 suppression alone induces apoptosis via disrupting lipid homeostasis—an effect not replicated by iPLA2-specific inhibitors like methylarachidonyl fluorophosphonate (MAFP) [2] [4].
The enantiomeric selectivity of BEL is critical for dissecting iPLA2 functions:
Table 3: Functional Consequences of (R)-BEL Inhibition
Target Enzyme | IC₅₀ (µM) | Key Functional Impacts | Validating Approaches |
---|---|---|---|
iPLA2γ | 0.6 | Cardiolipin remodeling defects; impaired mitochondrial function; cardioprotection in ischemia | siRNA, (S)-BEL contrast, rescue with 5-HD |
PAP-1 | 8 | Blocked TAG synthesis; apoptosis; reduced [³H]choline into phospholipids | Propranolol mimicry; antisense oligonucleotide rescue |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: